molecular formula C9H12N2O2 B2844909 2-[3-(Aminomethyl)phenoxy]acetamide CAS No. 926221-12-7

2-[3-(Aminomethyl)phenoxy]acetamide

Cat. No.: B2844909
CAS No.: 926221-12-7
M. Wt: 180.207
InChI Key: UQTQQXUINDFQCE-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)phenoxy]acetamide is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of an aminomethyl group attached to a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)phenoxy]acetamide typically involves the reaction of 3-(aminomethyl)phenol with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetamide derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted phenoxyacetamide compounds.

Scientific Research Applications

2-[3-(Aminomethyl)phenoxy]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Aminomethyl)phenyl]acetamide
  • 2-[4-(Aminomethyl)phenoxy]acetamide
  • 2-[3-(Methylamino)phenoxy]acetamide

Uniqueness

2-[3-(Aminomethyl)phenoxy]acetamide is unique due to the specific positioning of the aminomethyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTQQXUINDFQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926221-12-7
Record name 2-[3-(aminomethyl)phenoxy]acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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